Cyclobutyl(4-methylpiperidin-1-yl)methanone
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Overview
Description
Cyclobutyl(4-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol . This compound features a cyclobutyl group attached to a 4-methylpiperidin-1-yl group via a methanone linkage. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(4-methylpiperidin-1-yl)methanone typically involves the reaction of cyclobutyl derivatives with 4-methylpiperidine under specific conditions. One common method involves the use of cyclobutyl chloride and 4-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(4-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutyl or piperidinyl derivatives.
Scientific Research Applications
Cyclobutyl(4-methylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Amino-4-methylpiperidin-1-yl)(cyclobutyl)methanone: Similar structure but with an amino group instead of a methanone linkage.
Cyclobutyl-(4-methylpiperazin-1-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.
Uniqueness
Cyclobutyl(4-methylpiperidin-1-yl)methanone is unique due to its specific combination of cyclobutyl and 4-methylpiperidin-1-yl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
cyclobutyl-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-9-5-7-12(8-6-9)11(13)10-3-2-4-10/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRXLGODIILNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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